molecular formula C6H4IN3 B13511847 7-Iodopyrazolo[1,5-a]pyrimidine

7-Iodopyrazolo[1,5-a]pyrimidine

Cat. No.: B13511847
M. Wt: 245.02 g/mol
InChI Key: NKNFAJHOXKRJJK-UHFFFAOYSA-N
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Description

7-Iodopyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant biological and photophysical properties. These compounds have garnered attention in medicinal chemistry and material science due to their versatile applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodopyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction can be carried out under various conditions, including microwave irradiation, which offers a time-efficient and high-yielding approach . For instance, the reaction of β-enaminones with NH-5-aminopyrazoles followed by regioselective electrophilic substitution with iodine can yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, such as using continuous flow reactors and ensuring the availability of starting materials and reagents in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: 7-Iodopyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

7-Iodopyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Iodopyrazolo[1,5-a]pyrimidine and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, some derivatives act as protein kinase inhibitors, which are crucial for regulating cell growth and differentiation. The molecular targets and pathways involved include various signaling pathways that control cellular processes such as apoptosis and proliferation .

Comparison with Similar Compounds

Comparison: 7-Iodopyrazolo[1,5-a]pyrimidine stands out due to its unique iodine substitution, which imparts distinct reactivity and potential for further functionalization. Compared to other pyrazolo[1,5-a]pyrimidines, the iodine atom provides a handle for various substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

7-iodopyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-5-1-3-8-6-2-4-9-10(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNFAJHOXKRJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC=C(N2N=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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